Benzyl Benzenesulfonate

Descripción general

Descripción

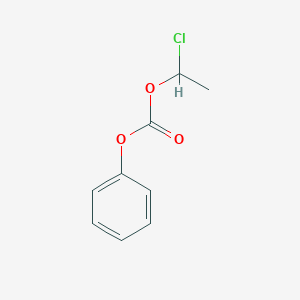

Benzyl benzenesulfonate (BBS) is an organic compound with the chemical formula C6H5CH2SO3H. It is a white powder that is soluble in water and alcohol. BBS is used in a variety of applications, including as an additive to detergents, as an intermediate in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of dyes and pigments. It is an important component in the synthesis of many organic compounds and is used in the production of certain pharmaceuticals.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Toxicity

- Toxicity in Municipal Sewage Treatment : Alonso et al. (2005) studied benzenesulfonates (BS) and naphthalenesulfonates (NS) in sewage treatment plants, confirming little effect of primary settlement on their removal. They suggested using an aromatic sulfonated compound as a tracer for industrial pollutants in sewage treatment plants (Alonso, Tirapu, Ginebreda, & Barceló, 2005).

Chemical Synthesis and Drug Development

Synthesis of CE-178,253 : Brandt et al. (2009) described the synthesis of CE-178,253 benzenesulfonate, a CB1 antagonist for obesity treatment, highlighting two synthetic routes for this compound (Brandt et al., 2009).

Nanofiltration Process for Drug Stability : Antonucci et al. (2002) developed a nanofiltration process to convert the benzenesulfonate salt of an anti-MRSA carbapenem antibiotic to a more soluble chloride salt, enhancing drug stability (Antonucci, Yen, Kelly, Crocker, Dienemann, Miller, & Almarrsson, 2002).

Environmental Applications

- Degradation by Photocatalysis and Ozonation : Zsilák et al. (2014) investigated the degradation of benzenesulfonate using a combination of photocatalysis and ozonation, showing a synergic effect and enhanced mineralization (Zsilák, Szabó-Bárdos, Fónagy, Horváth, Horváth, & Hajós, 2014).

Industrial and Material Science

Silver Sulfonate in Layered Solids : Shimizu et al. (1999) discussed silver benzenesulfonate in layered ‘inorgano–organic’ solids, highlighting its structural uniqueness and potential applications in material science (Shimizu, Enright, Ratcliffe, Preston, Reid, & Ripmeester, 1999).

Photo-Fries Rearrangements in Coating Formulations : Olson (1983) explored the use of benzenesulfonate esters in UV-curable coating formulations, undergoing photo-Fries rearrangement to form derivatives upon UV exposure (Olson, 1983).

Granulation in Surfactant Production : Schöngut, Smrčka, & Štěpánek (2013) described the use of benzenesulfonate in the production of sodium dodecyl-benzenesulfonate, a key surfactant in cleaning products, through a dry neutralisation process (Schöngut, Smrčka, & Štěpánek, 2013).

Biomedical Research

DNA Damage Response in Cancer Treatment : Pauty et al. (2016) investigated 2-Ethylphenyl 4-(3-ethylureido)benzenesulfonate (SFOM-0046) as a novel anticancer agent, inducing DNA replication stress and effective against various cancer cell lines (Pauty, Côté, Rodrigue, Velic, Masson, & Fortin, 2016).

Effect on Hemoglobin Function : Ippoliti et al. (1990) studied the effects of benzene isothiocyanate derivatives on hemoglobin, finding that negatively charged derivatives inhibit the interaction of hemoglobin with allosteric effectors (Ippoliti, Currell, Lendaro, Bellelli, Castagnola, Bolognesi, & Brunori, 1990).

Environmental Engineering

- Vacuum Ultraviolet Irradiation for Surfactant Degradation : Li et al. (2020) explored the degradation of Sodium dodecyl benzenesulfonate, a common surfactant, using vacuum ultraviolet irradiation, demonstrating its effectiveness in pollutant removal (Li, Yang, Gao, Li, Zhou, Wang, Du, Zhang, & Feng, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that sulfonate compounds often interact with various biological targets due to their polar nature .

Mode of Action

Sulfonate compounds are known to interact with biological systems through ionic interactions, given their strong polarity .

Biochemical Pathways

Sulfonate compounds, in general, can participate in a variety of biochemical reactions due to their reactivity .

Pharmacokinetics

Sulfonate compounds are generally soluble in water, which can influence their absorption and distribution .

Result of Action

Sulfonate compounds can have various effects on biological systems due to their reactivity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl Benzenesulfonate. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .

Propiedades

IUPAC Name |

benzyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKYYJPVAFRMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489172 | |

| Record name | Benzyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38632-84-7 | |

| Record name | Benzyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)

![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)

![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)